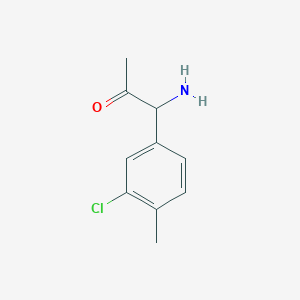![molecular formula C6H7F2NO2 B13042764 (1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of atoms, including the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one typically involves multiple steps, starting from simpler precursors. The synthetic route may include the formation of the bicyclic core, followed by the introduction of the fluorine atoms and the hydroxymethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s bicyclic structure also plays a role in its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine
- (1S,3S,4S,5R)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-ol
- (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
The uniqueness of (1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one lies in its specific arrangement of atoms, particularly the incorporation of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7F2NO2 |
|---|---|
Peso molecular |
163.12 g/mol |
Nombre IUPAC |
(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H7F2NO2/c7-6(8)3-2(1-10)9-5(11)4(3)6/h2-4,10H,1H2,(H,9,11)/t2-,3+,4+/m1/s1 |
Clave InChI |
NUWAGSMHXOKRDU-UZBSEBFBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]2[C@H](C2(F)F)C(=O)N1)O |
SMILES canónico |
C(C1C2C(C2(F)F)C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


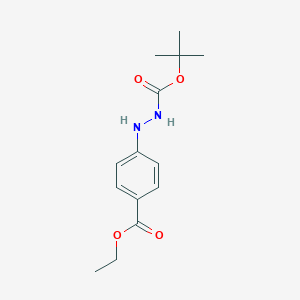
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
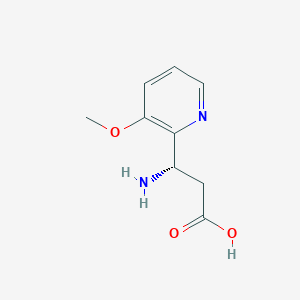
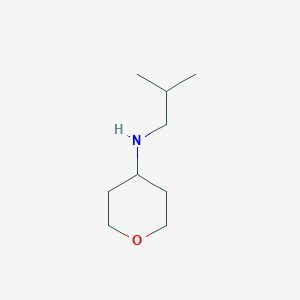
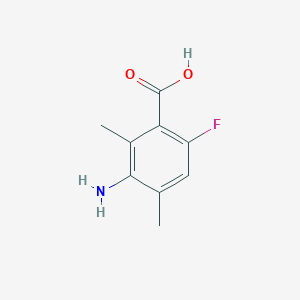
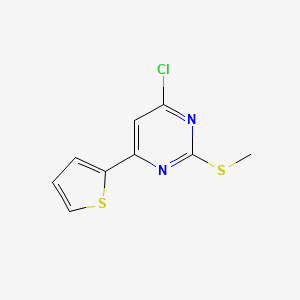
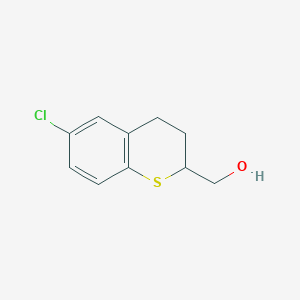
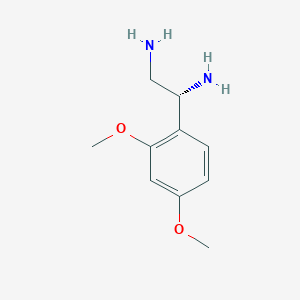
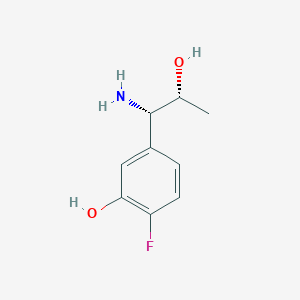
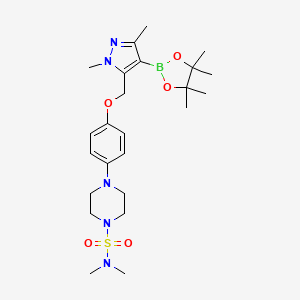
![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)
